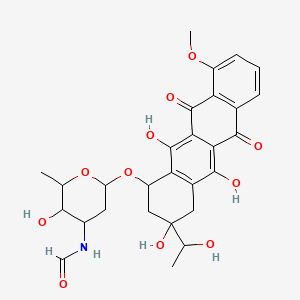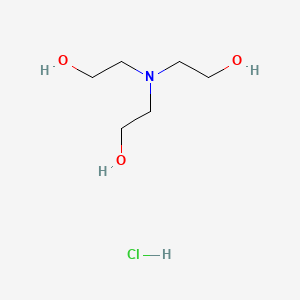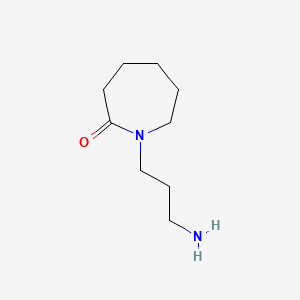
Baumycin C2
Descripción general
Descripción
Baumycin C2 is a natural product with significant biological activity, belonging to the anthracycline family of antibioticsThis compound is structurally related to daunomycin and contains glycoside moieties, which contribute to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Baumycin C2 is isolated from the culture broths of the bacterium Streptomyces coeruleorubidus. The strain is shake-cultured on a rotary-shaking machine at 28°C for 7 days in a medium containing sucrose, soybean meal, sodium chloride, calcium carbonate, copper sulfate, manganese chloride, and zinc sulfate. The pH of the medium is maintained at 7.4. Orange-red pigments are extracted from the mycelium mass and the culture filtrate using acetone or chloroform. These pigments are then separated into components by silica gel thin-layer chromatography .
Industrial Production Methods: The industrial production of this compound follows similar procedures to the laboratory methods, with larger-scale fermentation and extraction processes. The culture broth is filtered, and the pigments are extracted multiple times with acetone and chloroform. The extracts are then concentrated under reduced pressure and further purified using silica gel chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Baumycin C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide and potassium cyanide to replace specific functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Baumycin C2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anthracycline antibiotics and their chemical properties.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as an antitumor agent due to its structural similarity to daunomycin.
Industry: Utilized in the development of new antibiotics and other therapeutic agents.
Mecanismo De Acción
Baumycin C2 exerts its effects by intercalating into DNA, disrupting the replication and transcription processes. This intercalation inhibits the synthesis of nucleic acids, leading to cell death. The compound targets topoisomerase II, an enzyme involved in DNA replication, and stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands .
Comparación Con Compuestos Similares
Daunomycin: An anthracycline antibiotic used in cancer treatment.
Doxorubicin: A widely used chemotherapeutic agent with a broad spectrum of activity.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.
Baumycin C2 stands out due to its unique glycoside moieties and potential for use in various scientific research applications.
Propiedades
IUPAC Name |
N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO11/c1-11-23(32)15(29-10-30)7-18(39-11)40-17-9-28(37,12(2)31)8-14-20(17)27(36)22-21(25(14)34)24(33)13-5-4-6-16(38-3)19(13)26(22)35/h4-6,10-12,15,17-18,23,31-32,34,36-37H,7-9H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAZCZIPHWGTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983048 | |
| Record name | 3,5,12-Trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(hydroxymethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64479-55-6 | |
| Record name | Baumycin C2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064479556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,12-Trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(hydroxymethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1265769.png)










